Cas no 29741-10-4 (Luteolin- 7-\u200bO-Glucuronide)
Luteolin- 7-\u200bO-Glucuronide Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranosiduronic acid,2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl
- (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Luteolin 7-glucuronide
- luteolin 7-O-β-D-glucosiduronic acid
- Luteolin-7-beta-D-glucuronide
- luteolin 7-O-beta-D-glucosiduronic acid
- Luteolin-7-glucuronide
- Luteolin 7-O-beta-D-glucuronopyranoside
- Luteolin 7-O-beta-glucuronide
- Luteolin 7-O-beta-glucuronopyranoside
- Luteolin 7- glucuronide
- CID 124708103
- Luteolin 7-O-glucuronide
- (2R,3R,4R,5S,6R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-
- Luteolin- 7-\u200bO-Glucuronide
- FLAVONE, 3',4',5,7-TETRAHYDROXY-, 7-.BETA.-D-GLUCOPYRANURONOSIDE
- Luteolin-7-O-glucuronside
- HY-N1463
- LUTEOLIN-7-.BETA.-D-GLUCURONIDE
- CHEBI:18128
- 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
- CS-0016910
- Luteolin- 7-?O-Glucuronide
- 2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-4-OXO-4H-1-BENZOPYRAN-7-YL .BETA.-D-GLUCOPYRANOSIDURONIC ACID
- C03515
- Luteolin-7-O-
- DTXSID50952181
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-7-(.beta.-D-glucopyranuronosyloxy)-5-hydroxy-
- R4346D0X7P
- A-D-glucuronide
- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-4-OXO-4H-1-BENZOPYRAN-7-YL
- Luteolin 7-O-beta-D-glucuronide (14)
- BDBM226184
- (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- Cyanidenon-7-O-beta-D-glucuronic acid
- GLUCOPYRANOSIDURONIC ACID, 2-(3,4-DIHYDROXYPHENYL)-5-HYDROXY-4-OXO-4H-1-BENZOPYRAN-7-YL, .BETA.-D-
- MEGxp0_000794
- CHEMBL464224
- beta-D-Glucopyranosiduronic acid, 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl
- (2S,3S,4S,5R,6S)-6-((2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- CYANIDENON-7-O-.BETA.-D-GLUCURONIC ACID
- UNII-R4346D0X7P
- MS-28490
- AKOS032946035
- 29741-10-4
- Luteolin 7-O-beta-D-Glucuronide
- SCHEMBL1279040
- (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Luteolin 7-galacturonide
- 3',4',5,7-Tetrahydroxyflavone 7-glucuronide
- Cyanidenon 7-glucuronide
- Luteolin 7-O-glucuronide (Luteolin 7-glucuronide4)?
- luteolin-7-o-glucuronide
-
- MDL: MFCD04039811
- Inchi: 1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
- InChI Key: VSUOKLTVXQRUSG-ZFORQUDYSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)O)O)O)O)OC1=CC(=C2C(C=C(C3C=CC(=C(C=3)O)O)OC2=C1)=O)O
Computed Properties
- Exact Mass: 462.08000
- Monoisotopic Mass: 462.07982601 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 785
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 203
- Molecular Weight: 462.4
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.810±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 242-244 ºC
- Boiling Point: 892.5±65.0 °C at 760 mmHg
- Flash Point: 315.2±27.8 °C
- Refractive Index: 1.763
- Solubility: Very slightly soluble (0.92 g/l) (25 º C),
- PSA: 207.35000
- LogP: -0.15220
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
Luteolin- 7-\u200bO-Glucuronide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Luteolin- 7-\u200bO-Glucuronide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN98512-20mg |
Luteolin-7-O-glucuronide |
29741-10-4 | >=98% | 20mg |
$168 | 2021-07-22 | |
| ChemScence | CS-0016910-5mg |
Luteolin 7-O-glucuronide |
29741-10-4 | 99.80% | 5mg |
$99.0 | 2022-04-27 | |
| ChemScence | CS-0016910-10mg |
Luteolin 7-O-glucuronide |
29741-10-4 | 99.80% | 10mg |
$165.0 | 2022-04-27 | |
| ChemScence | CS-0016910-25mg |
Luteolin 7-O-glucuronide |
29741-10-4 | 99.80% | 25mg |
$363.0 | 2022-04-27 | |
| TRC | L475510-1mg |
Luteolin- 7-\u200bO-Glucuronide |
29741-10-4 | 1mg |
65.00 | 2021-08-04 | ||
| TRC | L475510-2.5mg |
Luteolin- 7-\u200bO-Glucuronide |
29741-10-4 | 2.5mg |
125.00 | 2021-08-04 | ||
| TRC | L475510-5mg |
Luteolin- 7-O-Glucuronide |
29741-10-4 | 5mg |
$ 108.00 | 2023-09-07 | ||
| TRC | L475510-10mg |
Luteolin- 7-O-Glucuronide |
29741-10-4 | 10mg |
$ 170.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83521-10MG |
Luteolin 7-glucuronide |
29741-10-4 | 10mg |
¥7455.28 | 2024-12-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L879754-5mg |
Luteolin 7-O-glucuronide |
29741-10-4 | ≥99% | 5mg |
¥1,148.00 | 2022-01-13 |
Luteolin- 7-\u200bO-Glucuronide Suppliers
Luteolin- 7-\u200bO-Glucuronide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Luteolin- 7-\u200bO-Glucuronide
Introduction to Luteolin-7-O-Glucuronide (CAS No. 29741-10-4)
Luteolin-7-O-Glucuronide, a derivative of the flavonoid luteolin, is a compound of significant interest in the field of pharmaceutical chemistry and biomedical research. The chemical structure of this molecule, characterized by a glucuronide moiety attached to the 7-position of the luteolin backbone, imparts unique pharmacological properties that make it a promising candidate for various therapeutic applications. This introduction delves into the compound's chemical properties, its biological activities, and the latest research findings that highlight its potential in medicinal chemistry.
The molecular formula of Luteolin-7-O-Glucuronide is C₂₁H₂₀O₁₁, and its CAS number, CAS No. 29741-10-4, uniquely identifies it in scientific literature and databases. This glucuronidated form of luteolin is produced through enzymatic or chemical glycosylation processes, which enhance its solubility and stability. These characteristics are particularly advantageous in pharmaceutical formulations, where bioavailability and shelf-life are critical factors.
Luteolin itself is a flavonoid found in various plants, including celery, parsley, and chamomile. It is well-known for its antioxidant, anti-inflammatory, and anticancer properties. The glucuronidation of luteolin at the 7-position by enzymes such as UDP-glucuronosyltransferases (UGTs) plays a crucial role in its metabolism and excretion. This process not only modifies the pharmacokinetic profile of luteolin but also influences its interaction with biological targets.
Recent studies have focused on the pharmacological effects of Luteolin-7-O-Glucuronide. Research indicates that this compound exhibits potent anti-inflammatory properties by modulating cytokine production and inhibiting key inflammatory pathways such as NF-κB. In preclinical models, it has shown promise in reducing inflammation associated with chronic diseases like rheumatoid arthritis and inflammatory bowel disease.
The anticancer potential of Luteolin-7-O-Glucuronide has also been extensively studied. Investigations have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, it has been found to inhibit the growth of tumors by suppressing angiogenesis and preventing cancer cell metastasis. These findings make it a valuable candidate for developing novel anticancer therapies.
Beyond its anti-inflammatory and anticancer properties, Luteolin-7-O-Glucuronide has shown neuroprotective effects. Studies suggest that it can cross the blood-brain barrier and protect neurons against oxidative stress-induced damage. This property makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of Luteolin-7-O-Glucuronide to enhance cognitive function and reduce neuroinflammation has been observed in animal models, paving the way for further clinical investigations.
The role of glucuronidation in drug metabolism is another area where Luteolin-7-O-Glucuronide plays a significant role. Glucuronides are major metabolites of many drugs and natural products, facilitating their excretion through bile and urine. The glucuronidation process can influence drug bioavailability and interactions with other compounds. Understanding these mechanisms is crucial for optimizing drug formulations and predicting potential side effects.
The synthesis of Luteolin-7-O-Glucuronide has been refined through both enzymatic and chemical methods. Enzymatic synthesis using UGTs offers high specificity and mild reaction conditions, making it an environmentally friendly approach. Chemical synthesis, on the other hand, allows for large-scale production but may require harsher conditions that could lead to byproduct formation. Advances in biocatalysis have improved the efficiency of enzymatic synthesis, making it a more viable option for industrial applications.
The pharmacokinetic profile of Luteolin-7-O-Glucuronide has been studied in both preclinical and clinical settings. Animal studies have revealed that it exhibits good oral bioavailability and rapid distribution throughout the body. Its metabolism follows a typical glucuronidation pathway, with excretion primarily occurring via bile. Clinical trials are ongoing to evaluate its safety and efficacy in humans, particularly in conditions like cancer and neurodegenerative diseases.
The future directions for research on Luteolin-7-O-Glucuronide include exploring its potential as a lead compound for drug development. Structure-activity relationship studies aim to modify its chemical structure to enhance its pharmacological effects while minimizing side effects. Additionally, investigating its mechanism of action at the molecular level will provide insights into how it interacts with biological targets.
In conclusion, Luteolin-7-O-Glucuronide (CAS No. 29741-10-4) is a multifaceted compound with significant therapeutic potential across various diseases. Its unique chemical structure, combined with its biological activities, makes it an attractive candidate for further research and development in pharmaceutical chemistry. As our understanding of its pharmacological effects continues to grow, so does the promise of this compound in improving human health.